N,N,3-trimethylcyclobutane-1-carboxamide, Mixture of diastereomers
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Overview
Description
N,N,3-trimethylcyclobutane-1-carboxamide, a mixture of diastereomers, is a compound characterized by a cyclobutane ring substituted with three methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethylcyclobutane-1-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of N,N,3-trimethylcyclobutane-1-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen, where alkyl or acyl groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,N,3-trimethylcyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N,N,3-trimethylcyclobutane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring can induce strain in the molecular structure, affecting the compound’s reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylcyclobutane-1-carboxamide: Lacks the additional methyl group on the cyclobutane ring, resulting in different steric and electronic properties.
N,N,3-trimethylcyclopentane-1-carboxamide: Contains a cyclopentane ring instead of cyclobutane, leading to variations in ring strain and reactivity.
N,N,3-trimethylcyclobutane-1-carboxylic acid: The carboxylic acid analog, which has different chemical reactivity and applications.
Uniqueness
N,N,3-trimethylcyclobutane-1-carboxamide is unique due to its specific substitution pattern on the cyclobutane ring, which influences its chemical behavior and potential applications. The presence of three methyl groups and a carboxamide functional group provides a distinct combination of steric and electronic effects, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
71473-97-7 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N,N,3-trimethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(5-6)8(10)9(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QUPNPSZGCNTBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C(=O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
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